Methylumbelliferyl chitotriose
Description
Significance of Fluorogenic Substrates in Biochemical Research
Fluorogenic substrates are specialized molecules designed to emit a fluorescent signal upon being chemically altered by a specific enzyme. scbt.com This property makes them invaluable for studying enzyme activities, substrate specificity, and kinetic properties in real-time. scbt.commanufacturingchemist.com Before the advent of such tools, researchers often relied on more cumbersome and less sensitive methods to measure enzymatic reactions.
The core principle behind a fluorogenic substrate is a molecular structure that keeps a fluorescent group (a fluorophore) in a non-fluorescent or "quenched" state. When the target enzyme cleaves a specific bond in the substrate, the fluorophore is released, resulting in a measurable increase in fluorescence. manufacturingchemist.com This direct correlation between enzymatic activity and fluorescent output allows for highly sensitive and quantitative measurements, even at low enzyme concentrations. manufacturingchemist.comrsc.org These substrates are instrumental in high-throughput screening for identifying enzyme modulators, which is critical in fields like genetics and molecular signaling. scbt.com Their applications also extend to environmental monitoring and diagnostics for detecting specific enzymes or microbial contaminants. scbt.com
Overview of Methylumbelliferyl Chitotriose's Role in Glycosidase Studies
This compound, specifically 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside, is a premier fluorogenic substrate for a particular group of glycosidases called chitinases and chitotriosidases. researchgate.netglycodepot.comsigmaaldrich.com These enzymes are responsible for the hydrolysis of chitin (B13524), a major structural polysaccharide found in the exoskeletons of insects, the cell walls of fungi, and the shells of crustaceans. researchgate.net
The structure of this compound consists of a chitotriose moiety (a chain of three N-acetylglucosamine units) linked to a 4-methylumbelliferone (B1674119) (4MU) fluorophore. researchgate.net In its intact form, the compound is non-fluorescent. However, when a chitinase (B1577495) or chitotriosidase cleaves the glycosidic bond linking the chitotriose to the 4MU, the highly fluorescent 4-methylumbelliferone is liberated. researchgate.netcaymanchem.com The intensity of the resulting fluorescence is directly proportional to the rate of enzymatic cleavage, providing a straightforward and sensitive assay for enzyme activity. researchgate.net
This substrate has been pivotal in characterizing chitinolytic enzymes from a wide array of organisms, including bacteria, fungi, and even humans. nih.govmdpi.com For instance, it has been used to screen plasma samples for reduced chitotriosidase activity, which can be indicative of certain lysosomal storage disorders like Gaucher's disease. glycodepot.comcaymanchem.comnih.gov
Interdisciplinary Relevance in Carbohydrate Enzymology
The application of this compound extends across numerous scientific disciplines, highlighting its interdisciplinary importance in carbohydrate enzymology. In microbiology, it is used to study the chitinolytic systems of bacteria and fungi, which play a crucial role in nutrient cycling and pathogenesis. nih.govmdpi.com Understanding how these microorganisms degrade chitin can have implications for agriculture (e.g., developing antifungal agents) and biotechnology (e.g., converting chitinous waste into valuable products). researchgate.net
In medical research, as mentioned, the substrate is a key diagnostic tool for lysosomal storage diseases and is also used to investigate the role of chitinases in inflammatory and allergic diseases like asthma. nih.govbenthamopen.complos.org Furthermore, in the field of glycobiology, which studies the structure, biosynthesis, and biology of carbohydrates, this compound serves as a fundamental tool for dissecting the mechanisms of glycosidases and for screening potential enzyme inhibitors. pubcompare.ai Its use in conjunction with other analytical techniques provides a powerful approach to understanding the complex world of carbohydrate-active enzymes.
Structure
2D Structure
Properties
Molecular Formula |
C34H47N3O18 |
|---|---|
Molecular Weight |
785.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
BNYGKUQXGBVTRE-ITRNKESMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Synthetic Pathways and Structural Modification for Advanced Research
General Synthetic Strategies for Methylumbelliferyl Glycosides
The synthesis of 4-methylumbelliferyl glycosides, including the chitotriose derivative, typically involves the O-glycosylation of 4-methylumbelliferone (B1674119) (4-MU) with a suitable glycosyl donor, followed by deprotection. mdpi.com Several classical and modified glycosylation methods are employed:
Koenigs-Knorr Method: This method utilizes glycosyl halides as donors in the presence of a promoter, often a silver or mercury salt. mdpi.com
Helferich Method: This approach uses fully acetylated sugars (glycosyl acetates) as donors. mdpi.com An improved Helferich method, employing boron trifluoride etherate in combination with an organic base, has been shown to be effective, providing moderate to excellent yields and stereoselectivity under mild conditions. mdpi.com
Schmidt Trichloroacetimidate Method: Glycosyl trichloroacetimidates are activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to glycosylate the acceptor. mdpi.comethernet.edu.et
Michael-type Glycosylation: This involves the use of acetylated glycosyl halides. mdpi.com
The choice of method often depends on the desired stereochemistry (α or β anomer) and the nature of the sugar moiety. For instance, the use of additives like CH3CN and TBAI can favor the formation of α-anomers, while a diastereoselective addition of iodine and the aglycone to a glycal can yield β-anomers. researchgate.netamazonaws.com
Specific Chemical Synthesis of Methylumbelliferyl Chitotriose
The synthesis of 4-methylumbelliferyl chitotriose [(4-MU-(GlcNAc)3)] specifically begins with the isolation of chitotriose from chitin (B13524). Chitin is subjected to acetolysis to yield a mixture of peracetylated chitooligosaccharides. researchgate.net From this mixture, peracetylated chitotriose is isolated.
The key step is the glycosylation of 4-methylumbelliferone with the peracetylated chitotriosyl donor. This is often achieved using a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), to promote the reaction between the peracetylated chitotriose and 4-methylumbelliferone. nih.gov The final step involves the deacetylation of the protected product, typically using sodium methoxide (B1231860) (NaOMe) in dry methanol, to yield the target compound, 4-methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose. nih.gov
Design and Synthesis of Chemically Modified Analogs for Mechanistic Probing
To investigate the intricate mechanisms of chitinase (B1577495) action, researchers synthesize chemically modified analogs of this compound. These modifications can provide insights into substrate binding, catalytic mechanisms, and the roles of specific functional groups.
Thio-glycosidic Linkage Derivatives
Replacing the oxygen atom in the glycosidic linkage with a sulfur atom creates a thio-glycosidic bond, which is generally more resistant to enzymatic hydrolysis. oup.com This modification is particularly useful for creating substrates that are exclusively cleaved at the aglyconic bond by certain enzymes, avoiding interference from exoglycosidases. oup.com
The synthesis of 4-methylumbelliferyl N,N'-diacetyl-4-thio-β-chitobioside (Mu-TCB) and N,N',N''-triacetyl-4,4'-dithio-β-chitotrioside (Mu-TCT) starts with peracetylated 4-thiochitobiose and 4,4'-dithiochitotriose. oup.com A phase-transfer catalyzed reaction can then be used for the effective synthesis of the 4-methylumbelliferyl β-glycosides. oup.com These thio-analogs have proven valuable for the specific assay of chitodextrinases. oup.com
Deoxy-substituted Derivatives
Deoxy-substituted analogs, where a hydroxyl group is replaced by a hydrogen atom, are instrumental in probing the importance of specific hydroxyl groups for enzyme recognition and catalysis. For example, the synthesis of 4-methylumbelliferyl-(4-deoxy)chitobiose was designed to create a substrate that is not an acceptor for the transglycosylation activity of chitotriosidase. researchgate.net This allows for the study of the enzyme's hydrolytic activity with standard Michaelis-Menten kinetics. researchgate.net The synthesis of such derivatives often involves multi-step procedures starting from appropriate monosaccharide precursors. researchgate.net
Oligosaccharide Chain Length Variations
Varying the length of the oligosaccharide chain attached to the 4-methylumbelliferyl group allows for the investigation of the substrate specificity and subsite mapping of chitinolytic enzymes. Synthesizing a series of 4-methylumbelliferyl chitooligosaccharides, from the monosaccharide (4-MU-GlcNAc) to longer oligomers like the pentasaccharide (4-MU-penta-N-acetylchitopentaoside), provides a toolkit to characterize different types of chitinase activities, including those of endochitinases and exochitinases. nih.govnih.govconfie.gob.mx The synthesis of these longer chain analogs generally follows a similar pathway: isolation of the peracetylated oligosaccharide of the desired length, followed by Lewis acid-catalyzed glycosylation with 4-methylumbelliferone and subsequent deacetylation. nih.gov
Purification and Characterization Methodologies for Synthetic Variants
The purification of synthetic this compound and its analogs is crucial to ensure the accuracy of subsequent enzymatic assays. Common purification techniques include:
Column Chromatography: Sephadex LH-20 column chromatography is frequently used to isolate peracetylated oligosaccharides from the initial mixture obtained from chitin acetolysis. researchgate.net Silica gel chromatography is also a standard method for purifying intermediates and final products.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analysis of the final products, ensuring high purity.
Characterization of the synthesized compounds is essential to confirm their structure and integrity. The primary methods used are:
Applications in Enzymatic Activity and Kinetic Analysis
Principles of Fluorometric Assays Utilizing Methylumbelliferyl Chitotriose
Fluorometric assays using 4-MU-chitotriose are based on a straightforward enzymatic reaction. The non-fluorescent substrate is cleaved by a chitinolytic enzyme, releasing the trisaccharide N,N′,N″-triacetylchitotriose and the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). researchgate.netresearchgate.net The rate of the increase in fluorescence is directly proportional to the enzyme's activity. mblbio.com
The detection of the enzymatic reaction hinges on the fluorescent properties of the liberated 4-methylumbelliferone. Esters of 4-methylumbelliferone, such as 4-MU-chitotriose, are not fluorescent until the glycosidic bond is hydrolyzed by the enzyme. promega.compromega.com The released 4-MU molecule can then be detected spectrofluorometrically.
The standard method involves exciting the sample at a wavelength in the range of 340-365 nm and measuring the emitted light at a wavelength between 440-460 nm. mblbio.compromega.comsapub.orgsigmaaldrich.com To terminate the enzymatic reaction and enhance the fluorescence signal, a stop solution with an alkaline pH, such as sodium carbonate or glycine-NaOH buffer, is often added. sigmaaldrich.comnih.gov The basic environment ensures complete ionization of the 4-MU hydroxyl group, maximizing its fluorescence. sigmaaldrich.com The fluorescence intensity is then compared against a standard curve of known 4-MU concentrations to quantify the amount of product released. promega.comnih.gov
To ensure accurate and reproducible kinetic data, the reaction conditions for the enzymatic assay must be optimized. Key parameters include pH, temperature, and ionic strength, which significantly influence enzyme structure and catalytic activity.
pH: The optimal pH for an enzyme is typically the pH at which it exhibits maximum activity. This is determined by assaying the enzyme across a range of pH values. For instance, an acidic chitinase (B1577495) from black soybean seeds showed an optimal pH of 4.0, while a β-N-acetylhexosaminidase from Lentinula edodes had maximal activity at the same pH. plos.orgd-nb.info A chitinase from Trichoderma virens displayed a broader optimal pH range from 4.5 to 6.0. brandonbioscience.com The pH profile of barley chitinase activity using 4-methylumbelliferyl-β-N,N',N''-triacetylchitotrioside indicated that the activity is controlled by two ionizable groups with pKa values of 3.9 and 6.9. nih.gov The choice of buffer system, such as sodium acetate (B1210297) or phosphate-citrate, is crucial for maintaining a stable pH throughout the assay. nih.govbrandonbioscience.com
Temperature: Enzyme activity is also highly dependent on temperature. Assays are performed at various temperatures to identify the optimum. For example, the optimal reaction temperature for a Trichoderma virens chitinase was found to be approximately 37°C, with a sharp decrease in activity above 45°C. brandonbioscience.com In contrast, a β-N-acetylhexosaminidase from a shiitake mushroom had a higher optimal temperature of 50°C, and an N-acetylglucosaminidase from Trichoderma virens showed an optimum of 60–65°C. d-nb.infonih.gov
Ionic Strength: The ionic strength of the assay buffer, determined by the concentration and charge of the ions present, can affect enzyme activity by influencing protein solubility and the interaction between the enzyme and its substrate. While less frequently reported as a primary optimization parameter, the use of specific buffer systems like 50 mM sodium acetate or phosphate (B84403) buffer indicates the importance of controlled ionic conditions for consistent results. brandonbioscience.comacs.org
Detection of 4-Methylumbelliferone Product
Determination of Enzyme Kinetic Parameters
4-MU-chitotriose is a valuable tool for determining the kinetic parameters that characterize an enzyme's efficiency and substrate affinity.
Michaelis-Menten Kinetics: Apparent Kₘ and Vₘₐₓ
Enzyme-catalyzed reactions involving a single substrate are often described by the Michaelis-Menten model. wikipedia.org This model relates the initial reaction velocity (v₀) to the substrate concentration ([S]). The key parameters derived from this model are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). pharmacy180.com
Apparent Michaelis Constant (Kₘ): Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ. libretexts.org It is an inverse measure of the enzyme's apparent affinity for the substrate; a lower Kₘ value indicates a higher affinity. pharmacy180.com
Maximum Velocity (Vₘₐₓ): Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org The rate of the reaction is directly proportional to the enzyme concentration at all substrate concentrations. pharmacy180.com
Using 4-MU-chitotriose, these parameters have been determined for various chitinolytic enzymes. For example, three different chitinase forms (A, B, and B') identified in Entamoeba invadens cysts were found to hydrolyze the substrate with Kₘ values of 4.5 µM, 11.8 µM, and 3.8 µM, respectively. nih.gov In another study, the Kₘ of barley endochitinase for 4-methylumbelliferyl-β-N,N',N''-triacetylchitotrioside was determined to be 33 µM. nih.gov
Catalytic Efficiency (kcat/Kₘ) Determinations
The catalytic efficiency of an enzyme is often described by the specificity constant, kcat/Kₘ. aklectures.combiorxiv.org This second-order rate constant relates the reaction rate to the concentration of free enzyme and substrate at very low substrate concentrations. biorxiv.orgreddit.com
kcat (Turnover Number): This is the first-order rate constant representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vₘₐₓ / [E]₀). libretexts.org
kcat/Kₘ: This ratio provides a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Kₘ value signifies greater catalytic efficiency. aklectures.com
For barley chitinase, the kcat using 4-methylumbelliferyl-β-N,N',N''-triacetylchitotrioside was 0.33 min⁻¹, resulting in a kcat/Kₘ of approximately 0.01 µM⁻¹min⁻¹. nih.gov In a study of an acidic chitinase from black soybean, the catalytic efficiency was compared using different substrates, demonstrating how this parameter is crucial for understanding substrate specificity. plos.org
Analysis of Apparent Substrate Inhibition and Transglycosidase Activity
A notable characteristic of some chitinolytic enzymes when assayed with substrates like 4-MU-chitotriose is the phenomenon of apparent substrate inhibition. researchgate.netnih.gov This is often linked to the enzyme's intrinsic transglycosidase activity, where the enzyme transfers a glycosyl unit from the substrate to another acceptor molecule (like another substrate molecule) instead of to water (hydrolysis). uva.nluio.no
This transglycosylation activity can lead to the formation of longer, non-fluorescent oligosaccharide chains, effectively competing with the hydrolytic reaction that releases the fluorescent 4-MU. researchgate.net As the substrate concentration increases, the rate of transglycosylation can increase, leading to a decrease in the measured rate of 4-MU production, which manifests as apparent substrate inhibition. researchgate.netuva.nl Because of this, kinetic assays with these substrates must often be performed at non-saturating concentrations, which can complicate the accurate determination of Kₘ and Vₘₐₓ. researchgate.netnih.gov Researchers have noted this limitation with 4-MU-chitotriose and have sought to develop alternative substrates, such as 4MU-deoxychitobioside, that are not subject to this effect and allow for measurements at saturating conditions. researchgate.netnih.gov
Methodological Advancements in Fluorometric Assay Development
The use of 4-methylumbelliferyl chitotriose (4-MU-chitotriose) as a fluorogenic substrate has been pivotal in advancing the study of chitinase activity. This compound consists of a chitotriose moiety linked to a 4-methylumbelliferone (4-MU) fluorophore. Enzymatic cleavage by chitinase releases 4-MU, which fluoresces strongly at a different wavelength from the substrate, allowing for sensitive and continuous monitoring of enzyme activity. researchgate.netsigmaaldrich.com The development of assays using this substrate has moved beyond simple endpoint measurements to more sophisticated applications.
The properties of 4-MU-chitotriose make it an ideal substrate for high-throughput screening (HTS) to discover new enzymes or improve existing ones through directed evolution. researchgate.net A significant advancement is the development of HTS systems based on fluorescence-activated cell sorting (FACS). researchgate.netresearchgate.net In this format, microbial cells expressing a chitinase library are encapsulated in double emulsions, creating picoliter-volume compartments. Within these compartments, the expressed enzyme cleaves 4-MU-chitotriose, and the resulting fluorescent 4-MU product is retained. researchgate.netresearchgate.net The fluorescence intensity of each droplet is proportional to the enzymatic activity of the chitinase variant it contains, allowing for the rapid sorting of millions of cells to isolate variants with enhanced activity. researchgate.net Researchers have successfully used this FACS-based HTS with 4-MU-chitotriose to identify chitinase mutants with up to a twofold increase in activity compared to the wild type. researchgate.net
Miniaturization of assays into microplate formats (e.g., 1536-well plates) is another key advancement. nih.gov This approach significantly reduces the volume of reagents and enzyme samples required, cutting costs and enabling the screening of large small-molecule libraries to find enzyme inhibitors or activators. nih.gov The robust and sensitive nature of fluorometric assays using substrates like 4-MU-chitotriose is well-suited for such miniaturized HTS campaigns. nih.gov
A challenge in fluorometric assays is potential interference from various sources. The fluorescent product, 4-MU, is hydrophobic and can cause "cross-talk" between compartments in emulsion-based HTS formats. researchgate.net This issue has been addressed by incorporating cyclodextrins into the aqueous phase, which encapsulate the 4-MU and prevent its diffusion. researchgate.net Another source of interference is the intrinsic fluorescence of compounds in a screening library or the quenching of the fluorescent signal, which can lead to false-positive or false-negative results. nih.gov A strategy to overcome this is to perform paired screenings with two different fluorogenic substrates that have distinct emission spectra. nih.gov
Background fluorescence from the substrate itself can also be a problem, as 4-methylumbelliferyl esters can exhibit some fluorescence and undergo spontaneous hydrolysis, especially during storage. google.com This can result in poor assay performance due to a low signal-to-noise ratio. google.com Methodologies have been developed to stabilize these substrates in alkaline solutions, which can then be returned to a pH suitable for the enzyme assay, minimizing background signal from pre-existing hydrolyzed product. google.com
Specificity is crucial, and 4-MU-chitotriose provides a defined, soluble substrate for kinetic analysis. nih.gov Studies using specifically modified substrates, such as partially N-deacetylated 4-methylumbelliferyl chitobiosides, have allowed for a quantitative evaluation of how the N-acetyl group at different positions in the substrate affects enzyme recognition and catalytic efficiency. nih.gov For instance, the absence of an N-acetyl group at the subsite closest to the fluorophore can dramatically reduce the catalytic activity of certain chitinases, confirming the importance of this group for the enzyme's catalytic mechanism. nih.gov
High-Throughput Screening Formats
Enzyme Activity Profiling Across Diverse Conditions
This compound is widely used to characterize chitinases from various organisms by determining their activity profiles under different environmental conditions, such as pH and temperature. researchgate.netsapub.orgnih.gov This profiling is essential for understanding the enzyme's physiological role and for optimizing its use in biotechnological applications.
For example, chitinases from the bacterium Serratia marcescens exhibit a broad pH optimum between 5.0 and 6.0 and a temperature optimum between 50 and 60°C. researchgate.net An acidic chitinase purified from black soybean seeds showed optimal activity at a much lower pH of 4.0. plos.org The recombinant endochitinase Chit36-TA from Trichoderma asperellum was found to have a temperature maximum of 50°C but retained over 93% of its activity at 60°C, demonstrating significant thermostability. nih.gov Similarly, the chitinase from Streptomyces hygroscopicus was optimally active at pH 5.0. sapub.org The characterization of a chitinase from the marine bacterium Vibrio sp. revealed an optimal pH of 6.0 and a temperature of 45°C. koreascience.kr The activity of this marine chitinase was also shown to be inhibited by certain metal ions, such as Fe²⁺ and Cu²⁺. koreascience.kr
The kinetic parameters derived from assays using 4-MU-chitotriose provide further insight into enzyme function. For barley endochitinase, the Michaelis constant (Kₘ) for 4-MU-chitotriose was determined to be 33 µM, with a catalytic rate (k꜀ₐₜ) of 0.33 min⁻¹. nih.gov In contrast, a chitinase from black soybean seeds had a much higher k꜀ₐₜ for a different synthetic substrate but a lower affinity (higher Kₘ) for it compared to 4-MU-chitotriose. plos.org These detailed kinetic analyses are fundamental for comparing the catalytic efficiencies of different enzymes and understanding their substrate preferences.
Table 1: Kinetic Parameters of Various Chitinases with this compound and Related Substrates
Table 2: Optimal Conditions for Chitinase Activity Determined with this compound
Table 3: List of Compounds
Mechanistic Investigations of Enzyme Substrate Interactions
Elucidation of Enzyme Active Site Architecture and Binding Modes
The architecture of an enzyme's active site dictates its substrate specificity and catalytic mechanism. Methylumbelliferyl chitotriose and related oligosaccharides are pivotal in mapping these sites and understanding the dynamic changes that occur upon substrate binding.
The active sites of chitin-degrading enzymes are often extended clefts containing multiple subsites that bind individual N-acetylglucosamine (GlcNAc) residues of a chitin (B13524) chain. The efficiency with which an enzyme hydrolyzes fluorogenic substrates of varying lengths, such as 4-MU-(GlcNAc)₂, 4-MU-(GlcNAc)₃, and longer variants, provides critical information about the number and nature of these subsites.
Research on chitinases from various sources demonstrates this principle. For instance, endochitinases, which cleave internal glycosidic bonds, often show higher activity on longer substrates like this compound compared to its shorter counterpart, 4-methylumbelliferyl-N,N'-diacetylchitobioside elifesciences.orgnih.gov. This preference indicates that the enzyme's binding cleft is sufficiently long to accommodate at least three GlcNAc residues, allowing for productive binding and cleavage. The enzyme ChiA74 from Bacillus thuringiensis showed significant hydrolytic activity against 4-MU-(GlcNAc)₃ but only slight activity against 4-MU-(GlcNAc)₂, confirming its endo-type activity. frontiersin.org In contrast, exo-acting enzymes (chitobiosidases) may preferentially cleave the disaccharide unit from the non-reducing end, showing high activity on 4-MU-(GlcNAc)₂. nih.gov
Kinetic parameters, particularly the Michaelis constant (Kₘ), derived from assays with these substrates, offer quantitative insights into binding affinity. A lower Kₘ value for this compound compared to other oligosaccharides suggests a higher affinity for the trisaccharide structure. Studies on plant root chitinases, such as ZmChi19A from Zea mays and CspCh18A from Chitinophaga oryzae, have utilized 4-MU-(GlcNAc)₃ to determine their kinetic profiles, revealing Kₘ values that indicate a strong preference for this substrate length. nih.govnih.gov This approach helps define the optimal substrate length required for efficient catalysis and maps the extent of the active site cleft.
Table 1: Kinetic Parameters (Kₘ) for Various Chitinases Using 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside [4-MU-(GlcNAc)₃]
| Enzyme | Source Organism | Kₘ (µM) | Reference |
|---|---|---|---|
| ZmChi19A | Zea mays | 30 | nih.govnih.gov |
| OsChi19A | Oryza sativa | 22 | nih.govnih.gov |
| CspCh18A | Chitinophaga oryzae | 37 | nih.govnih.gov |
| Chitinase (B1577495) | Aspergillus niger | 49 | nih.gov |
The "induced fit" theory posits that enzymes are flexible structures and that the binding of a substrate can induce conformational changes in the active site to achieve optimal orientation for catalysis. researchgate.net Studies using this compound have provided evidence for such dynamic changes.
Synchronous fluorescence spectroscopy on hen egg-white lysozyme (B549824) interacting with both 4-methylumbelliferyl chitobiose and chitotriose revealed quenching of the enzyme's native tryptophan fluorescence upon binding. plos.org This quenching indicates a change in the microenvironment of the tryptophan residues within the active site cleft, consistent with a conformational adjustment. The study proposed that the enzyme-substrate system exists in two main conformational states: a catalytically active conformation and a more populated "storage" conformation, with substrate binding influencing this equilibrium. plos.org
Further evidence comes from structural studies. While direct crystal structures of enzyme-Methylumbelliferyl chitotriose complexes are rare, analyses of enzymes with substrate analogs or inhibitors provide strong inferences. For example, the crystal structure of an insect β-N-acetyl-D-hexosaminidase (OfHex1) complexed with an inhibitor revealed distinct conformational changes in the catalytic residues compared to the unbound enzyme. researchgate.net Such shifts are crucial for positioning catalytic groups correctly and are believed to be a general feature of glycoside hydrolases upon binding substrates like this compound. These changes ensure the precise alignment of the substrate's glycosidic bond with the enzyme's catalytic machinery. researchgate.net
Subsite Mapping through Oligosaccharide Lengths
Detailed Studies of Glycosidic Bond Cleavage Mechanisms
This compound is a premier substrate for dissecting the chemical steps involved in breaking the β-1,4-glycosidic bond. Its cleavage releases the highly fluorescent 4-methylumbelliferone (B1674119), providing a direct and sensitive measure of the reaction rate. elifesciences.orgnih.gov
Many chitinases that act on this compound belong to the glycoside hydrolase family 18 (GH18). These enzymes typically employ a substrate-assisted catalytic mechanism. csic.estandfonline.com Unlike the classical double-displacement mechanism that uses an enzymatic carboxylate as a nucleophile, the GH18 mechanism involves the N-acetyl group of the GlcNAc residue at the -1 subsite.
The process begins with a catalytic acid residue, typically a glutamic acid from a conserved DxDxE motif, protonating the glycosidic oxygen. csic.esnih.gov This facilitates the departure of the leaving group—the remainder of the oligosaccharide chain (or, in this case, the methylumbelliferone group). Concurrently, the oxygen of the N-acetyl group on the sugar at the -1 subsite acts as an intramolecular nucleophile, attacking the anomeric carbon. This leads to the formation of a cyclic oxazolinium ion intermediate, rather than a covalent glycosyl-enzyme intermediate. uio.no Finally, a water molecule, activated by the now-basic catalytic glutamate, attacks the anomeric carbon of the intermediate, hydrolyzing it and resulting in a product with the same anomeric configuration as the substrate (a retaining mechanism). uio.no The use of this compound allows for precise kinetic measurements (kcat, Kₘ) that characterize the efficiency of this complex pathway. elifesciences.org
In addition to hydrolysis, some chitinases can catalyze transglycosylation, a reaction where the glycosyl intermediate is transferred not to a water molecule, but to another sugar molecule (an acceptor). nih.gov The use of this compound has been instrumental in revealing and quantifying this alternative catalytic outcome.
When a chitinase exhibits transglycosylation, the reaction with this compound can become complex. The enzyme might cleave the chitotriose and transfer the resulting disaccharide fragment (chitobiosyl) to another intact substrate molecule, forming a longer 4-MU-oligosaccharide. This phenomenon can lead to apparent substrate inhibition at high concentrations, as the substrate is consumed in non-productive transglycosylation events. elifesciences.org
This competing reaction has significant research implications. It demonstrates the versatility of the enzyme's active site and provides a pathway for the enzymatic synthesis of novel, longer chitooligosaccharides. acs.org By mutating residues in or near the active site, researchers have been able to modulate the balance between hydrolysis and transglycosylation. For example, a mutation of a conserved tryptophan residue in Serratia marcescens chitinase A was found to enhance its transglycosylation activity. nih.gov Such studies, which rely on monitoring the unique products formed from substrates like this compound, are crucial for engineering enzymes with tailored synthetic capabilities.
Hydrolytic Pathways
Impact of Directed Mutagenesis on Enzyme Catalytic Properties
Site-directed mutagenesis is a powerful technique to probe the function of individual amino acid residues. By systematically replacing specific residues in an enzyme and then measuring the catalytic activity against this compound, researchers can identify critical catalytic and binding residues.
Numerous studies have used this approach to validate the roles of amino acids within the conserved active site motifs of chitinases. In a study on chitinase A1 from Bacillus circulans WL-12, replacing the glutamic acid residue at position 204 (Glu-204) with glutamine or aspartic acid rendered the enzyme almost completely inactive, drastically reducing the catalytic rate (kcat) for the hydrolysis of this compound. Similarly, mutating the aspartic acid at position 200 (Asp-200) to asparagine significantly lowered kcat, confirming that both Glu-204 and Asp-200 are essential for catalysis.
Similar investigations on chitinase A from Aeromonas caviae identified Asp313, Glu315, and Asp391 as key catalytic residues. Mutations at these positions severely impaired the enzyme's ability to hydrolyze this compound, as reflected by dramatic decreases in kcat values. These findings, made possible by the sensitive and quantifiable assay provided by this compound, are fundamental to understanding the structure-function relationships that govern enzyme catalysis.
Table 2: Impact of Directed Mutagenesis on Kinetic Parameters of Chitinases with this compound as Substrate
| Enzyme | Mutation | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (s⁻¹µM⁻¹) | Relative Activity (%) | Reference |
|---|---|---|---|---|---|---|
| Chitinase A1 (B. circulans) | Wild-Type | 15.3 | 29 | 0.53 | 100 | |
| E204Q | 0.003 | 25 | 0.00012 | ~0.02 | ||
| E204D | 0.0009 | 24 | 0.0000375 | ~0.006 | ||
| D200N | 0.044 | 19 | 0.0023 | ~0.3 | ||
| Chitinase A (A. caviae) | Wild-Type | 3.3 | 47.6 | 0.069 | 100 | |
| E315Q | 0.0002 | 10.2 | 0.0000196 | ~0.006 | ||
| D391N | 0.0002 | 3.1 | 0.0000645 | ~0.006 |
Analysis of Specific Amino Acid Residue Roles
Site-directed mutagenesis is a powerful technique used to elucidate the functional importance of individual amino acids within an enzyme's active site. By systematically replacing specific residues and measuring the subsequent changes in kinetic parameters with a substrate like this compound, researchers can pinpoint which residues are critical for substrate binding, catalysis, or both.
In studies on chitinase A1 from Bacillus circulans WL-12, several amino acid residues were identified as essential for catalytic activity using 4-methylumbelliferyl-N,N',N"-triacetylchitotriose as the substrate. nih.gov Mutations of glutamic acid at position 204 (Glu-204) to either glutamine or aspartic acid rendered the enzyme virtually inactive, with catalytic rate constants (kcat) plummeting to approximately 1/5,000 and 1/17,000 of the wild-type enzyme, respectively. nih.gov Similarly, replacing aspartic acid at position 200 (Asp-200) with asparagine reduced the kcat value to about 1/350 of the wild-type, though the Michaelis constant (Km) was only slightly affected. nih.gov These findings strongly suggest that Glu-204 and Asp-200 are directly involved in the catalytic events of chitinase A1. nih.gov
Further investigations on the same enzyme focused on aromatic residues within the substrate-binding cleft. portlandpress.com Mutations of tryptophan at position 433 (W433) and tyrosine at position 279 (Y279), both located at subsite -1, drastically decreased the hydrolytic activity against all tested substrates. portlandpress.com Specifically, when measured with 4-methylumbelliferyl chitotrioside, the kcat values for the W433A and Y279A mutants were reduced to a mere 0.022% and 0.59% of the wild-type enzyme, respectively, highlighting their essential role in the catalytic reaction. portlandpress.com
A similar approach with chitinase from Aeromonas caviae identified Asp313, Glu315, and Asp391 as key catalytic residues. nih.gov Mutating Glu315 or Asp391 severely impaired the enzyme, causing a dramatic decrease in kcat for the hydrolysis of 4-methylumbelliferyl-N,N',N"-triacetylchitotriose. nih.gov These results underscore the critical role of specific acidic residues in the catalytic machinery of chitinases. nih.gov
Table 1: Kinetic Parameters of Wild-Type and Mutant Chitinases with this compound Substrates
Structure-Function Relationship Studies
Structure-function studies aim to connect the three-dimensional architecture of an enzyme to its catalytic activity. The crystal structure of human chitotriosidase, for instance, reveals an elongated active site cleft. rug.nl This structural feature is well-suited for binding long chitin polymer chains, providing a clear link between the enzyme's form and its function as an endochitinase. rug.nl The hydrolysis of this compound within such a cleft is a model for how the enzyme processes larger, natural substrates. oup.com
The evolution of function can also be observed through structural comparisons. The human cartilage protein HCgp-39 and the protein YM1 are structurally related to chitinases but lack enzymatic activity. rug.nl This inactivation is due to mutations in key active site residues, such as the equivalents of Asp-138 and Glu-140 in chitotriosidase. rug.nl Despite being catalytically inactive, HCgp-39 retains a high affinity for chitin, effectively functioning as a chitin-specific lectin. rug.nl This provides a fascinating example of how subtle changes in protein structure can lead to a profound shift in biological function, from enzymatic hydrolysis to specific binding.
Biophysical Characterization of Enzyme-Methylumbelliferyl Chitotriose Complexes
Biophysical techniques offer a window into the dynamic interactions between an enzyme and its substrate at the molecular level. The unique fluorescent properties of the methylumbelliferyl group make 4-MU-(GlcNAc)₃ an ideal probe for such studies.
Fluorescence Spectroscopy and Lifetime Measurements
The fundamental principle of using this compound in enzyme assays is based on fluorescence. nih.gov The substrate itself is non-fluorescent, but upon enzymatic cleavage of the glycosidic bond, it releases the product 4-methylumbelliferone (4MU). nih.govresearchgate.net This liberated molecule is highly fluorescent, emitting a signal around 450-460 nm when excited with light at approximately 360-365 nm. asm.orgnih.govpromega.com The rate of increase in fluorescence intensity is directly proportional to the rate of the enzyme-catalyzed reaction.
Beyond simple activity assays, fluorescence spectroscopy can be used to study the binding event itself. Pulsed and synchronous fluorescence techniques were employed to investigate the interaction between 4-methylumbelliferyl chitotriose and hen egg-white lysozyme. researchgate.net These studies revealed that the binding of the substrate to the enzyme leads to an increase in its fluorescence intensity, a phenomenon not observed with turkey egg-white lysozyme. researchgate.net This suggests specific conformational changes occur within the hen lysozyme-substrate complex. The data led to a model where the enzyme-substrate system exists in two distinct three-dimensional states: a conformation active for catalysis and a more populated "storage" conformation. researchgate.net
Fluorescence titrations can also be used to quantify binding affinities. In a study of BGL24, a phloem exudate lectin, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside was used as a fluorescent indicator ligand. researchgate.net This method allowed for the determination of association constants for the binding of various chitooligosaccharides to the lectin, demonstrating how binding affinity changes with the length of the sugar chain. researchgate.net
Table 2: Interaction Data for BGL24 Lectin with Chitooligosaccharides Determined by Fluorescence Titration
Atomic Force Microscopy (AFM) for Real-Time Enzyme Activity Visualization
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize single biomolecules on a surface, even under liquid, near-native conditions. mdpi.comresearchgate.net This technology has been adapted to directly observe the functional dynamics of individual enzyme molecules in real time. nih.govmdpi.com The principle involves immobilizing the enzyme on an atomically smooth surface, such as mica, and then using the AFM tip to measure changes in the molecule's height and conformation as it processes a substrate. mdpi.com
Early work demonstrated that when lysozyme was exposed to its oligoglycoside substrate, the AFM could detect height fluctuations of about 1 nanometer on top of individual enzyme molecules, with each fluctuation lasting for approximately 50 milliseconds. nih.gov These fluctuations were absent when only a competitive inhibitor was present, leading to the interpretation that they represent the conformational changes of the enzyme as it performs catalysis. nih.gov
While early AFM studies were limited by slow scanning speeds, modern high-speed AFM (HS-AFM) can capture these dynamics with much greater temporal resolution, effectively creating "molecular movies" of an enzyme at work. mdpi.comnih.gov This allows researchers to track the trajectory of motions in a single molecule and correlate structural changes with specific steps in the catalytic cycle. nih.gov Although specific AFM studies visualizing the hydrolysis of this compound are not detailed in the available literature, the methodology is directly applicable. By immobilizing a chitinase and introducing 4-MU-(GlcNAc)₃ in the surrounding buffer, HS-AFM could be used to visualize the conformational dynamics of the chitinase molecule as it binds, cleaves, and releases the products of this specific fluorogenic substrate.
Characterization and Functional Annotation of Chitinases and Chitotriosidases
Purification and Biochemical Characterization of Novel Enzymes Using Methylumbelliferyl Chitotriose
This compound is frequently employed as the substrate in fluorometric assays to track enzyme activity throughout multi-step purification protocols. sapub.orgplos.org These procedures often involve initial steps like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from a crude extract, followed by various column chromatography techniques, such as anion-exchange, hydrophobic interaction, and gel filtration, to isolate the enzyme of interest. sapub.orgplos.orgnih.govresearchgate.net
In a study on endophytic Streptomyces hygroscopicus, chitinase (B1577495) activity was measured at each purification stage using a fluorometric assay with 4-methylumbelliferyl-N,N',N''-chitotriose as the substrate. sapub.org The purification process, which included ammonium sulfate precipitation and DEAE-cellulose column chromatography, resulted in a 5.4-fold increase in specific activity with an 18% yield. sapub.org The purified enzyme was identified as having a molecular weight of approximately 76-80.8 kDa and exhibited optimal activity at 30°C and a pH of 6.0 to 7.0. sapub.org
Similarly, an acidic chitinase was purified from black soybean seeds using 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside to guide the process. plos.org The purification involved ammonium sulfate fractionation and three consecutive chromatography steps. plos.org The final purified enzyme was a 20.1 kDa monomer with an optimal pH of 4.0. plos.org
The use of this compound allows researchers to rapidly screen fractions from chromatography columns for chitinase activity, ensuring that the fractions containing the highest enzyme concentration are carried forward to the next purification step.
Table 1: Purification of Chitinase from Streptomyces hygroscopicus Data sourced from a study on the purification and characterization of chitinase from Streptomyces hygroscopicus. sapub.org
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 110 | 1100 | 10 | 100 | 1 |
| Ammonium Sulphate | 37 | 740 | 20 | 67.3 | 2 |
| DEAE-Cellulose | 3.7 | 200 | 54 | 18.2 | 5.4 |
Comparative Enzymology of Chitinases from Prokaryotic and Eukaryotic Sources
This compound serves as a standardized substrate that facilitates the comparison of chitinase properties across different domains of life.
Bacteria are a rich source of chitinolytic enzymes. The characterization of these enzymes using fluorogenic substrates like this compound has revealed a wide diversity in their biochemical properties.
Bacillus species: A chitinase from Bacillus circulans was shown to hydrolyze various chitin (B13524) forms, including the synthetic substrate 4-methylumbelliferyl-beta-D-N,N'-diacetylchitobioside, with optimal activity at pH 8.0 and 40°C. nih.gov In Bacillus cereus, several chitinases have been identified; one study on recombinant ChiB showed activity against both N,N'-diacetyl-β-D-chitobioside and β-D-N,N',N'-triacetylchitotriose. confie.gob.mx Another investigation of B. cereus 28-9 used 4-methylumbelliferyl-N,N',N''-chitotriose to measure the activity of a purified 70 kDa chitinase (ChiCW). scispace.com
Pseudomonas aeruginosa: A 58 kDa chitinase from P. aeruginosa was identified as an endochitinase through its activity on synthetic 4-methylumbelliferyl chitin substrates. nih.gov The enzyme displayed a pH optimum of 6.75 and was stable up to 50°C. nih.gov
Serratia marcescens: A novel chitinase from S. marcescens B4A was characterized as having a molecular mass of 54 kDa with optimal activity at pH 5 and 45°C. researchgate.net
Microbulbifer degradans: The chitinolytic system of this marine bacterium was analyzed genomically, and 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside is listed as a substrate for characterizing its enzymes. sigmaaldrich.com
Streptomyces species: Chitinases from Streptomyces are well-studied. An enzyme from S. hygroscopicus was optimally active at pH 6.0-7.0 and 30°C. sapub.org In contrast, a family 19 chitinase from Streptomyces coelicolor was unable to release 4-methylumbelliferyl from artificial chitooligosaccharide substrates, highlighting the diverse substrate specificities even within the same genus. nih.gov
Table 2: Comparative Properties of Bacterial Chitinases
| Bacterial Source | Enzyme | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Reference |
| Streptomyces hygroscopicus | Chitinase | 76-80.8 | 6.0 - 7.0 | 30 | sapub.org |
| Pseudomonas aeruginosa | Chitinase | 58 | 6.75 | < 50 | nih.gov |
| Bacillus circulans | Chitinase | 45 | 8.0 | 40 | nih.gov |
| Serratia marcescens | Chitinase | 54 | 5.0 | 45 | researchgate.net |
In eukaryotes like fungi and plants, chitinases are involved in processes ranging from nutrition and morphogenesis to defense against pathogens.
Fungal Chitinases: An endochitinase (Chit36-TA) from the fungus Trichoderma asperellum was expressed recombinantly and characterized. nih.gov Using 4-methylumbelliferyl-N,N′,N″-triacetyl-β-chitotrioside as the substrate, the enzyme was found to have an optimal pH of 4.5 and an optimal temperature of 50°C, with a Kₘ value of 289 µM. nih.gov
Plant Chitinases: An acidic chitinase from black soybean (Glycine max) seeds was purified and characterized using 4-MU-GlcNAc₃ as a substrate. plos.org The 20.1 kDa enzyme showed optimal activity at pH 4.0 and 50°C. plos.org In another study, endochitinase activity in transgenic apple plants was quantified using 4-methylumbelliferyl-β-D-N,N',N'-triacetylchitotrioside to assess disease resistance. core.ac.uk
Mammals possess active chitinases, such as acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1), which are implicated in inflammatory and immune responses.
Acidic Mammalian Chitinase (AMCase): A detailed kinetic characterization of recombinant human AMCase was performed using fluorogenic substrates, including chitotriose-4-methylumbelliferyl. acs.org The study revealed that human AMCase has a single pH optimum between 4 and 5. acs.org Ionic strength was found to modulate the enzyme's activity and its cleavage pattern against these substrates. acs.org
Chitotriosidase (CHIT1): 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside is a standard fluorogenic substrate used to determine chitotriosidase enzyme activity in various studies, often for biomarker research in diseases like gangliosidoses. sigmaaldrich.com
Fungal and Plant Chitinases
Differentiation of Endochitinase and Exochitinase Activities
Chitinases are broadly classified based on their mode of action. Endochitinases cleave randomly at internal sites within a chitin polymer, while exochitinases cleave terminal residues from the chain. nih.gov Fluorogenic substrates with varying chain lengths are crucial for differentiating these activities.
Endochitinase Activity: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-(GlcNAc)₃) is specifically designed to detect endochitinase activity. nih.govcore.ac.ukmdpi.com Since endochitinases can cleave internal glycosidic bonds, they can hydrolyze the trisaccharide substrate to release the fluorescent 4-methylumbelliferone (B1674119). researchgate.net An enzyme from Pseudomonas aeruginosa was confirmed to be an endochitinase using such synthetic substrates. nih.gov
Exochitinase Activity: This category is further divided into chitobiosidases, which release diacetylchitobiose units, and β-N-acetylglucosaminidases, which release single N-acetylglucosamine units. Their activities are typically measured using different substrates:
Chitobiosidase activity is assayed using 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂). nih.govasm.org
β-N-acetylglucosaminidase activity is measured with 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc). asm.org
By comparing the rates of hydrolysis of these different 4-MU-oligosaccharides, researchers can determine the specific mode of action of a novel or characterized chitinase. asm.orgtandfonline.com For instance, a comparative study of three recombinant chitinases showed they all possessed both endochitinase and chitobiosidase activity but lacked β-N-acetylglucosaminidase activity. nih.gov
Heterologous Expression and Recombinant Enzyme Characterization
The production of chitinases in heterologous hosts like Escherichia coli is a common strategy for obtaining large quantities of pure enzyme for characterization and industrial applications. scispace.comnih.govnih.gov this compound is essential in this process for confirming the successful expression of active enzyme and for its subsequent biochemical characterization.
After cloning a chitinase gene into an expression vector and transforming it into a host like E. coli, the activity of the produced recombinant protein is verified. asm.orgnih.gov For example, a chitinase from Aeromonas caviae was expressed in E. coli, and the purified recombinant enzyme was shown to hydrolyze 4-methylumbelliferyl-N,N',N''-triacetylchitotriose. nih.gov Similarly, a chitinase-encoding gene (ChiCW) from Bacillus cereus was expressed in E. coli, purified, and its activity confirmed with the same substrate. scispace.com
Once purified, the recombinant enzyme's properties are thoroughly investigated. A recombinant endochitinase from Trichoderma asperellum expressed in the yeast Komagataella phaffii was characterized using 4-methylumbelliferyl-N,N′,N″-triacetyl-β-chitotrioside. nih.gov This allowed for the determination of its kinetic parameters (Kₘ and Vₘₐₓ), as well as its optimal pH and temperature, which were found to be 4.5 and 50°C, respectively. nih.gov
Table 3: Biochemical Properties of Recombinant Endochitinase (Chit36-TA) from Trichoderma asperellum Data sourced from a study on the recombinant expression and characterization of Chit36-TA. nih.gov
| Parameter | Value |
| Expression Host | Komagataella phaffii |
| Substrate | 4-methylumbelliferyl-N,N′,N″-triacetyl-β-chitotrioside |
| Molecular Weight (deglycosylated) | 36 kDa |
| Optimal pH | 4.5 |
| Optimal Temperature | 50 °C |
| Kₘ | 289 µM |
| Specific Enzyme Activity | 50 nkat/mg |
Insights into Biological and Physiological Roles of Chitinolytic Enzymes
Role in Microbial and Fungal Cell Wall Degradation and Morphogenesis
Chitin (B13524) is a fundamental component of the fungal cell wall, providing structural integrity and shape. asm.org Chitinolytic enzymes are therefore essential for processes that require cell wall remodeling, such as growth, hyphal branching, and cell separation. asm.orgmicrobiologyresearch.org In many fungi, these enzymes are involved in their own developmental processes, including nutrition and morphogenesis. nih.govmdpi.com
For instance, in the smut fungus Ustilago maydis, two chitinases have been identified to act redundantly in the separation of daughter cells during yeast-like growth by degrading chitin in the division septum. asm.org Similarly, various microorganisms, including bacteria like Paenibacillus sp. and fungi like Trichoderma spp., produce a suite of extracellular chitinases to break down chitin in their environment for nutritional purposes. nih.govasm.org The regulation of these enzymes is often tightly controlled, with their production being induced by the presence of chitin or its breakdown products. scielo.org.mxtandfonline.com This ability to degrade external chitin sources is not only crucial for nutrient acquisition but also forms the basis of mycoparasitism, where one fungus attacks another. microbiologyresearch.org
Contributions to Plant Defense Mechanisms Against Pathogens
Plants have evolved sophisticated defense mechanisms to protect themselves from pathogenic fungi, and chitinases are a key component of this arsenal. mdpi.comnih.gov Since chitin is a major component of the cell walls of many phytopathogenic fungi but is absent in plants, chitinases represent a direct line of defense. mdpi.comnih.govpnas.org When a plant detects a fungal pathogen, it often responds by dramatically increasing the expression of pathogenesis-related proteins, including chitinases. nih.govresearchgate.net
These plant chitinases can directly inhibit fungal growth by degrading their cell walls. pnas.org Furthermore, the breakdown products of chitin, known as chitooligosaccharides, can themselves act as signaling molecules, inducing further defense responses in the plant, such as the production of antimicrobial compounds called phytoalexins and the activation of systemic acquired resistance. pnas.org The effectiveness of a particular chitinase (B1577495) against a specific fungus can vary, and some fungi have even developed inhibitors to counteract plant chitinases. nih.govpnas.org This has led to an ongoing co-evolutionary arms race between plants and their fungal pathogens. pnas.org Research has shown that engineering plants to overexpress chitinase genes can enhance their resistance to fungal diseases. nih.govresearchgate.net
Involvement in Arthropod and Parasite Life Cycles
Chitin is the primary structural component of the insect cuticle and the peritrophic membrane lining the midgut of many insects. nih.gov Consequently, chitinolytic enzymes are indispensable for processes such as molting and for parasites that need to penetrate these chitinous barriers.
Insect Cuticle Degradation
Insects must periodically shed their rigid exoskeleton, or cuticle, in a process called molting to allow for growth. nih.gov This process involves the carefully orchestrated degradation of the old cuticle from within. nih.gov Molting fluid, which is secreted between the old and new cuticles, contains a cocktail of enzymes, including a specific set of chitinases and N-acetylglucosaminidases. nih.govacs.org These enzymes work to digest the inner layers of the old cuticle, allowing the insect to break free. nih.govacs.org Studies in the silkmoth Bombyx mori have identified specific chitinases that are abundant in the molting fluid and essential for this process. acs.org The degradation of the old cuticle not only facilitates ecdysis but also allows for the recycling of valuable nutrients. nih.gov
Parasite Invasion Mechanisms (e.g., Peritrophic Membrane Penetration)
For parasites that infect insects, the chitinous peritrophic membrane of the host's midgut presents a significant physical barrier. pnas.orgnih.gov To establish an infection, many parasites have evolved to produce their own chitinases to digest this membrane. A classic example is the malaria parasite, Plasmodium. pnas.orgnih.govnih.gov After being ingested by a mosquito in a blood meal, the Plasmodium ookinetes must penetrate the peritrophic membrane to reach the midgut epithelium. frontiersin.orguq.edu.au
Research has demonstrated that Plasmodium gallinaceum ookinetes produce and secrete a chitinase that is capable of digesting the peritrophic membrane. pnas.orgnih.govnih.gov The timing of this chitinase production is tightly regulated, appearing as the ookinete matures into its invasive form. pnas.orgnih.govnih.gov The use of 4-methylumbelliferyl chitotriose as a substrate has been instrumental in detecting and characterizing this parasite-derived chitinase activity. pnas.orgnih.govnih.gov Inhibition of this chitinase activity has been shown to block the transmission of the parasite to the mosquito, highlighting its critical role in the malaria life cycle. frontiersin.org
Emerging Research Directions and Advanced Methodologies
Development of Next-Generation Fluorogenic Substrates and Probes
The foundational principle of MUC lies in its cleavage by an endochitinase, which liberates the fluorescent 4-methylumbelliferone (B1674119) (4MU) from the non-fluorescent chitotriose sugar chain. researchgate.netresearchgate.net This process allows for the sensitive detection of enzyme activity. sigmaaldrich.com However, the quest for improved sensitivity, specificity, and applicability in diverse environments has led to the development of next-generation fluorogenic substrates.
One area of advancement involves the modification of the fluorophore itself. While 4-methylumbelliferone is widely used, its fluorescence is pH-dependent, with optimal emission in alkaline conditions. nih.gov This can be a limitation for assays conducted at the acidic or neutral pH optima of many chitinases. To address this, researchers have explored fluorophores with lower pKa values, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), which exhibit strong fluorescence even in acidic environments. nih.gov Another strategy involves using alternative fluorophores like resorufin, which has a longer excitation wavelength, reducing background autofluorescence from biological components like lignin (B12514952) and chlorophyll. researchgate.net
Furthermore, the carbohydrate component of the substrate is also a target for innovation. To better mimic the natural, insoluble chitin (B13524) polymer, researchers are designing substrates with modified or longer oligosaccharide chains. These next-generation probes aim to provide a more physiologically relevant measure of chitinase (B1577495) activity compared to the relatively simple chitotriose moiety. nih.gov
A significant leap forward is the design of "smart" or "activatable" probes. These probes are engineered to be non-fluorescent until they encounter their specific target enzyme. This "turn-on" mechanism drastically improves the signal-to-noise ratio, enabling the detection of low levels of enzyme activity in complex biological samples. nih.gov For instance, a probe named chitotriose-TokyoGreen was synthesized for the spatial mapping of chitinase activity in the rhizosphere, the area of soil around a plant's roots. osti.gov This probe is non-fluorescent until hydrolyzed by chitinase, releasing a highly fluorescent signal. osti.gov
Integration with Proteomics and Glycomics for Comprehensive Functional Assignment
The fields of proteomics, the large-scale study of proteins, and glycomics, the study of the full complement of sugars in an organism, are increasingly being integrated with activity-based probes like MUC to gain a deeper understanding of enzyme function. nih.govportlandpress.comneb.com This integrated approach moves beyond simply detecting the presence of an enzyme to elucidating its specific role within a complex biological system.
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive probes to label active enzymes within a proteome. While MUC itself is a substrate and not a classic ABPP probe, its application in conjunction with proteomic techniques allows for the functional annotation of identified chitinases. For example, after identifying potential chitinase-producing organisms in a microbial community through proteomic analysis, MUC-based assays can confirm and quantify their chitinolytic activity. baylor.edu This helps to assign a specific function to proteins that might otherwise be annotated as "hypothetical" or of "unknown function". nih.gov
This multi-omics approach provides a more holistic view of biological processes. For instance, in a study of lung cancer cells, an integrated glycomics and proteomics pipeline was used to assess the impact of a glycosylation inhibitor. mdpi.com While not directly using MUC, this study exemplifies how combining these techniques can link changes in glycosylation to cellular functions like apoptosis and cell adhesion. mdpi.com
Application in Enzyme Engineering and Directed Evolution Studies
MUC and its derivatives are invaluable tools in the field of enzyme engineering and directed evolution, where the goal is to create enzymes with improved properties, such as enhanced catalytic activity, stability, or altered substrate specificity. nih.gov The high-throughput and sensitive nature of fluorogenic assays makes them ideal for screening large libraries of enzyme variants.
In a typical directed evolution experiment, a gene encoding a chitinase is subjected to random mutagenesis to create a library of variants. researchgate.netmdpi.com These variants are then expressed, and their activity is screened using a substrate like MUC. The fluorescence generated is directly proportional to the enzyme's activity, allowing for the rapid identification of "hit" variants with desired improvements. researchgate.netnih.gov
For example, a high-throughput screening system based on fluorescence-activated cell sorting (FACS) was developed for the directed evolution of a chitinase from Bacillus licheniformis. researchgate.netmdpi.com In this system, cells expressing chitinase variants were encapsulated in droplets with MUC. The fluorescence intensity of each droplet, corresponding to the activity of the encapsulated enzyme variant, was used to sort and select for improved mutants. researchgate.netmdpi.com This method led to the identification of mutants with up to a twofold increase in activity. researchgate.net
However, it is important to note that improvements seen with soluble fluorogenic substrates like MUC may not always translate to activity on insoluble, natural chitin. nih.gov Therefore, it is often necessary to complement high-throughput screens with secondary assays using more physiologically relevant substrates. nih.gov
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the intricate interactions between enzymes and their substrates at an atomic level. scispace.com These in silico approaches provide insights that can be difficult to obtain through experimental methods alone.
Homology modeling is often the first step, where the three-dimensional structure of a chitinase is predicted based on the known structures of related enzymes. nih.govunl.edu This model can then be used for docking studies with MUC to predict the binding pose and identify key amino acid residues involved in substrate recognition and catalysis. For example, a study on an endochitinase from Gladiolus grandiflorus used a homology model to understand its substrate specificity for MUC. nih.govunl.edu The predicted structure revealed a conserved (β/α)8 TIM barrel fold, which is characteristic of family 18 chitinases. nih.govunl.edu
Molecular dynamics simulations take these static models and simulate the movements of atoms over time, providing a dynamic view of the enzyme-substrate complex. polimi.itnih.gov These simulations can reveal:
The conformational changes that occur in both the enzyme and the substrate upon binding.
The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.
The trajectory of the substrate as it approaches and binds to the active site.
The potential energy landscape of the catalytic reaction.
By running simulations of different enzyme variants with MUC, researchers can predict which mutations are likely to enhance activity, thus guiding rational design efforts in enzyme engineering. osti.gov MD simulations can also help explain experimental observations, such as why certain mutations that increase activity on MUC fail to do so on insoluble chitin. nih.gov
New Approaches for In Situ and In Vivo Enzyme Activity Monitoring
A major frontier in enzyme research is the ability to monitor activity directly within living organisms (in vivo) or in their natural environment (in situ). rsc.orgrsc.org This provides a more accurate picture of enzyme function compared to traditional in vitro assays, which are conducted in a controlled laboratory setting. MUC and its next-generation analogs are at the forefront of developing probes for such applications.
The challenge of in vivo imaging is to design probes that are specific, sensitive, and can penetrate tissues to reach their target. rsc.orgnih.gov The development of fluorophores that emit light in the near-infrared (NIR) spectrum is particularly advantageous for in vivo imaging, as NIR light can penetrate tissues more deeply with less autofluorescence. nih.gov While not yet widely reported for MUC itself, the principles of designing NIR-based activatable probes are well-established for other enzymes. nih.gov
For in situ applications, such as studying microbial activity in soil, fluorogenic probes like MUC derivatives have shown great promise. A notable example is the use of chitotriose-TokyoGreen to map chitinase activity in the rhizosphere. osti.gov Researchers were able to visualize and quantify chitinase activity, observing higher levels near plant roots and in chitin-enriched soil zones. osti.gov This demonstrates the adaptive response of microbial communities to the availability of their substrate. osti.gov
These advanced imaging techniques, enabled by sophisticated probes based on the MUC scaffold, are revolutionizing our understanding of enzyme dynamics in complex biological systems. They hold immense potential for applications ranging from agricultural science to medical diagnostics. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing methylumbelliferyl chitotriose for enzymatic assays?
- Methodological Answer : Synthesis typically involves enzymatic or chemical cleavage of chitin polymers, followed by conjugation with 4-methylumbelliferone (4-MU). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation . For reproducibility, document reaction conditions (e.g., pH, temperature) and validate using mass spectrometry (MS) to confirm molecular weight.
Q. How is this compound utilized in quantifying chitinase activity?
- Methodological Answer : The compound acts as a fluorogenic substrate, releasing 4-MU upon enzymatic hydrolysis. Use a microplate reader with excitation/emission at 360/450 nm. Normalize activity using a Bradford assay ( ) for protein quantification. Include controls (e.g., substrate-only, enzyme-inactivated) to exclude non-specific fluorescence. Report results as µmol 4-MU released per mg protein per minute .
Q. What analytical techniques are critical for assessing the stability of this compound in buffer systems?
- Methodological Answer : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via HPLC and confirm breakdown products with tandem MS. Use phosphate or Tris buffers to avoid interference, and validate with UV-Vis spectroscopy for absorbance shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values of chitinase inhibitors using this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., substrate concentration, incubation time). Standardize protocols using the same buffer (e.g., 50 mM sodium acetate, pH 5.0) and pre-incubate enzymes with inhibitors for 10–15 minutes. Perform dose-response curves with triplicate measurements and apply nonlinear regression models (e.g., GraphPad Prism). Compare results with positive controls like allosamidin .
Q. What experimental designs are optimal for studying this compound’s role in modulating Hippo/YAP signaling in inflammatory bowel disease (IBD) models?
- Methodological Answer : Use TNBS-induced colitis in rats ( ) with oral administration of this compound (e.g., 10 mg/kg/day). Assess YAP nuclear localization via immunohistochemistry and quantify apoptosis using TUNEL assays. Include sham and untreated controls. Validate redox effects with glutathione (GSH) assays and correlate with histopathological scores .
Q. How should researchers address batch-to-batch variability in this compound purity for in vivo studies?
- Methodological Answer : Implement quality control (QC) checks:
- Purity : ≥95% by HPLC.
- Endotoxins : <0.1 EU/mg via Limulus amebocyte lysate (LAL) assay.
- Sterility : Filter-sterilize (0.22 µm) and validate with microbial culture.
Document lot-specific Certificates of Analysis (CoA) and pre-test solubility in PBS or DMSO .
Data Presentation and Reproducibility
Q. What are the best practices for presenting this compound data in publications?
- Guidelines :
- Tables : Include substrate kinetics (Km, Vmax), inhibitor IC50, and statistical significance (p-values).
- Figures : Use line graphs for dose-response curves and bar charts for comparative studies. Avoid overcrowding gels or spectra; instead, provide raw data in supplementary files .
- Ethics : Declare animal ethics approvals (e.g., IACUC) and ARRIVE guidelines compliance for in vivo work .
Contradiction Analysis Framework
Q. How to interpret conflicting results on this compound’s specificity toward bacterial vs. human chitinases?
- Methodological Answer : Compare enzyme sources (e.g., bacterial SmChiA vs. human AMCase). Use homology modeling (SWISS-MODEL) to identify active-site differences. Perform competitive inhibition assays with chitooligosaccharides and validate with crystallography (if available). Cite structural data from Xu et al. (2017) on chitotriose-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
